REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]([O:21][CH2:22][CH3:23])[C:17]([O:19][CH3:20])=[O:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH:16]([O:21][CH2:22][CH3:23])[C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=1
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Name
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methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate
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Quantity
|
3.7 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(C(=O)OC)OCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.37 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
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CUSTOM
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Details
|
The residue was chromatographed over silica gel using
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Type
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ADDITION
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Details
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a mixture of ethyl acetate and pet. ether (2:8) as an eluent
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CC(C(=O)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |